4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile
Description
Contextualization within Aromatic Benzonitrile (B105546) and Benzylic Ether Chemistry
The chemical architecture of 4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile is best understood by examining its constituent parts: the aromatic benzonitrile and the benzylic ether.
Aromatic Benzonitriles: The benzonitrile moiety, an aromatic ring substituted with a cyano (-C≡N) group, is a prominent structural motif in a wide array of pharmaceuticals. nih.gov The nitrile group is a versatile functional group; it is relatively robust and often resistant to metabolic degradation. nih.gov Its linear geometry and strong dipole moment allow it to act as an effective hydrogen bond acceptor, mimicking the interactions of a carbonyl group. nih.gov This bioisosteric relationship is a common strategy in drug design to enhance binding affinity and selectivity for protein targets. nih.gov Furthermore, the electron-withdrawing nature of the nitrile can polarize the attached aromatic ring, which may influence π-π stacking interactions with biological macromolecules and improve pharmacokinetic properties by rendering the ring less susceptible to oxidative metabolism. nih.govstereoelectronics.org
Benzylic Ethers: The benzylic ether linkage (Ar-CH₂-O-Ar') is a frequently utilized linker in the design of bioactive molecules. This structural unit connects two aromatic systems with a degree of conformational flexibility, which can be crucial for achieving optimal orientation within a biological target's binding site. The ether oxygen can also serve as a hydrogen bond acceptor. stereoelectronics.org From a synthetic standpoint, benzylic ethers are readily accessible, and their inherent stability makes them a reliable component in the construction of complex molecular frameworks. iucr.org
Contemporary Relevance in Molecular Design and Chemical Biology
The contemporary significance of this compound lies in the synergistic combination of its structural features, which are highly relevant to modern molecular design and chemical biology.
The molecule serves as an exemplary scaffold in drug discovery. The 4-oxybenzonitrile portion provides a core that can be elaborated upon, with the para-substituted nitrile group being a key feature in many enzyme inhibitors. nih.gov For instance, substituted benzonitriles have been integral to the development of inhibitors for enzymes like aromatase. nih.gov
In chemical biology, compounds like this compound are valuable tools for probing biological systems. Its structure can be systematically modified to investigate structure-activity relationships (SAR), helping to map the binding pockets of enzymes or receptors. The distinct functionalities—the nitrile as a polar contact point, the ether as a flexible spacer, and the fluorinated ring for potential hydrophobic and specific electronic interactions—allow for a multi-faceted approach to molecular recognition studies. mdpi.com The intersection of the stable, interactive benzonitrile group with the modulating effects of the fluoro-substituted benzylic ether makes this compound a compelling subject for ongoing and future research in the pursuit of novel chemical entities with precise biological functions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXALKZCAFDYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 2 Fluorobenzyl Oxy Benzenecarbonitrile
Strategic Approaches to the Synthesis of the 4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile Scaffold
The construction of the this compound molecule hinges on the formation of the ether linkage between the 4-cyanophenol and the 2-fluorobenzyl moieties. Several synthetic strategies can be envisaged for this purpose, with varying degrees of efficiency and applicability.
Nucleophilic aromatic substitution (SNAr) is a potential pathway for the formation of aryl ethers. This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. For the synthesis of benzenecarbonitrile ethers via this route, the reaction would theoretically involve a 4-halobenzonitrile and an alkoxide.
However, the SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comacs.org In the case of precursors to this compound, such as 4-fluorobenzonitrile, the nitrile group does provide some activation. Nevertheless, for an efficient SNAr reaction, stronger deactivating groups are generally necessary. youtube.com The fluorine atom is the most effective leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to. youtube.com
The limitations of this approach for the synthesis of the target molecule are significant. Without strong activation, the reaction conditions required would likely be harsh, potentially leading to side reactions and low yields. The alternative precursors, such as 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile, are even less reactive in SNAr reactions. youtube.com
| Precursor | Activating Group | Leaving Group | Feasibility | Rationale |
|---|---|---|---|---|
| 4-Fluorobenzonitrile | -CN (para) | -F | Low | Insufficient activation by the nitrile group alone for efficient substitution under standard SNAr conditions. youtube.com |
| 4-Chlorobenzonitrile | -CN (para) | -Cl | Very Low | Chloride is a poorer leaving group than fluoride (B91410) in SNAr reactions. youtube.com |
| 4-Bromobenzonitrile | -CN (para) | -Br | Very Low | Bromide is a poorer leaving group than fluoride in SNAr reactions. youtube.com |
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.com This classical SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-cyanophenol on an electrophilic 2-fluorobenzyl halide, typically 2-fluorobenzyl bromide or chloride.
The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group of 4-cyanophenol, thereby generating the more nucleophilic phenoxide anion. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (B78521) (KOH). The choice of solvent is crucial and is typically a polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile, which can solvate the cation of the base while not interfering with the nucleophile.
The reaction proceeds as follows:
Deprotonation: The base removes the acidic proton from the hydroxyl group of 4-cyanophenol to form the 4-cyanophenoxide ion.
Nucleophilic Attack: The 4-cyanophenoxide ion then acts as a nucleophile, attacking the benzylic carbon of the 2-fluorobenzyl halide and displacing the halide leaving group in an SN2 manner.
Optimal yields are achieved by careful control of reaction conditions such as temperature and reaction time. The use of 2-fluorobenzyl bromide is often preferred over the chloride due to the better leaving group ability of the bromide ion.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| 4-Cyanophenol | 2-Fluorobenzyl bromide | K₂CO₃ | Acetone or DMF | Room temperature to reflux |
| 4-Cyanophenol | 2-Fluorobenzyl chloride | NaH | DMF or THF | 0 °C to room temperature |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, have emerged as powerful tools for the formation of carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org While more commonly applied to the synthesis of diaryl ethers, these methods can, in principle, be adapted for the formation of benzylic aryl ethers.
The Buchwald-Hartwig etherification would involve the coupling of 4-cyanophenol with a 2-fluorobenzyl halide or triflate, catalyzed by a palladium complex. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the electrophile, followed by coordination of the alkoxide, and subsequent reductive elimination to furnish the ether product and regenerate the palladium(0) catalyst.
This approach offers the advantage of milder reaction conditions compared to traditional methods and a broad substrate scope. However, for the synthesis of a relatively simple molecule like this compound, the Williamson ether synthesis is often more cost-effective and straightforward. The application of palladium-catalyzed methods would be more pertinent for the synthesis of more complex analogues or where the Williamson ether synthesis fails due to substrate limitations. A patent describes the palladium-catalyzed synthesis of 4-benzonitrile benzyl (B1604629) ether, a closely related analogue. google.com
Functional Group Reactivity of this compound
The chemical reactivity of this compound is dictated by its two primary functional groups: the nitrile group and the benzylic ether linkage.
The nitrile group is a versatile functional group that can undergo a variety of transformations, providing access to a range of other functionalities.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. Base-catalyzed hydrolysis is usually carried out by heating with an aqueous solution of a strong base like sodium hydroxide, which initially forms the carboxylate salt, followed by acidification to yield the carboxylic acid. derpharmachemica.com This transformation converts this compound into 4-[(2-Fluorobenzyl)oxy]benzoic acid.
Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. numberanalytics.commasterorganicchemistry.com The reaction is usually performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This reaction converts this compound into {4-[(2-Fluorobenzyl)oxy]phenyl}methanamine.
Cycloaddition: Aromatic nitriles can participate in cycloaddition reactions. For instance, they can react with azides to form tetrazoles, which are important heterocyclic compounds in medicinal chemistry.
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | H₂SO₄ (aq), heat or 1. NaOH (aq), heat; 2. H₃O⁺ | 4-[(2-Fluorobenzyl)oxy]benzoic acid |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | {4-[(2-Fluorobenzyl)oxy]phenyl}methanamine |
The benzylic ether linkage in this compound is susceptible to cleavage under specific conditions.
Hydrogenolysis: The most common method for the cleavage of benzyl ethers is catalytic hydrogenolysis. ambeed.comacsgcipr.orgyoutube.com This reaction involves treating the ether with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.com The reaction is usually carried out in a solvent such as ethanol (B145695) or ethyl acetate. This process cleaves the carbon-oxygen bond of the ether, liberating the parent phenol (B47542) (4-cyanophenol) and toluene (B28343) as a byproduct. The presence of the fluorine atom on the benzyl group is not expected to significantly interfere with this reaction. researchgate.net This method is particularly useful as a deprotection strategy in multi-step syntheses.
Acidic Cleavage: While benzyl ethers can be cleaved by strong acids, this method is less selective and may not be suitable if other acid-sensitive functional groups are present in the molecule.
The stability of the benzylic ether linkage under a variety of other reaction conditions makes it a useful protecting group for the phenolic hydroxyl group.
| Reaction | Reagents | Products |
|---|---|---|
| Hydrogenolysis | H₂, Pd/C | 4-Cyanophenol and 2-Fluorotoluene |
Aromatic Ring System Reactivity (Electrophilic and Nucleophilic Processes)
The reactivity of the two aromatic rings in this compound towards electrophilic and nucleophilic substitution is dictated by the electronic properties of their respective substituents.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing benzene (B151609) rings. The outcome of such reactions on this compound depends on the interplay of the directing and activating or deactivating effects of the substituents on each ring.
The Benzonitrile (B105546) Ring:
The benzonitrile ring possesses two substituents: the activating ortho-, para-directing benzyloxy group (-OCH₂-Ar) and the deactivating meta-directing cyano group (-CN). quora.comorganicchemistrytutor.comlibretexts.orgcognitoedu.org The ether oxygen of the benzyloxy group donates electron density to the ring through resonance, increasing its nucleophilicity and favoring electrophilic attack at the ortho and para positions relative to the ether linkage. organicchemistrytutor.comyoutube.com Conversely, the cyano group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position. quora.com
The positions ortho to the activating benzyloxy group are also meta to the deactivating cyano group. This alignment of directing effects leads to a strong preference for electrophilic substitution at the positions ortho to the benzyloxy group. The expected regioselectivity for electrophilic substitution on the benzonitrile ring is summarized in the table below.
| Position of Electrophilic Attack | Influence of Substituents | Predicted Outcome |
| Ortho to -OCH₂- | Activated by the benzyloxy group (ortho-, para-director) and deactivated by the cyano group (meta-director). | Favorable |
| Meta to -OCH₂- | Deactivated by both the benzyloxy and cyano groups. | Unfavorable |
The 2-Fluorobenzyl Ring:
The 2-fluorobenzyl ring contains a fluorine atom, which is a deactivating but ortho-, para-directing substituent. libretexts.org The high electronegativity of fluorine withdraws electron density from the ring inductively, making it less reactive than benzene. However, the lone pairs on the fluorine atom can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. Therefore, electrophilic substitution on this ring is expected to be slower than on the benzonitrile ring and to yield a mixture of ortho- and para-substituted products relative to the fluorine atom.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org
The Benzonitrile Ring:
The benzonitrile ring, with its electron-withdrawing cyano group, is a potential substrate for NAS, particularly at the positions ortho and para to the cyano group. libretexts.org However, the presence of the electron-donating benzyloxy group would likely disfavor this reaction.
The 2-Fluorobenzyl Ring:
The fluorine atom on the 2-fluorobenzyl ring can potentially act as a leaving group in a nucleophilic aromatic substitution reaction, especially if the ring is further activated by other electron-withdrawing groups. nih.govmasterorganicchemistry.com This type of reaction is facilitated when the electron-withdrawing group is positioned ortho or para to the leaving group, as it can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com
Advanced Synthetic Strategies for Analogues and Derivatives
The functional groups present in this compound, particularly the nitrile group, provide versatile handles for the synthesis of a wide range of analogues and derivatives.
Transformations of the Nitrile Group
The cyano group is a versatile functional group that can be converted into several other functionalities, providing access to a diverse set of derivatives.
Reduction to Primary Amines:
The catalytic hydrogenation of the nitrile group is a widely used method to produce primary amines. google.com This transformation is a key step in the synthesis of the pharmaceutical agent Ralfinamide. In this synthesis, the nitrile group of a related compound is reduced, for example, by catalytic hydrogenation in the presence of a heterogeneous catalyst in a protic organic solvent. google.comgoogle.com
Hydrolysis to Carboxylic Acids:
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. weebly.comlibretexts.orggoogle.com This reaction provides a route to 4-[(2-Fluorobenzyl)oxy]benzoic acid and its derivatives, which can be further functionalized. The hydrolysis typically proceeds by heating the nitrile with an aqueous acid or base. weebly.comlibretexts.org
Conversion to Tetrazoles:
The [3+2] cycloaddition reaction of nitriles with sodium azide (B81097) is a common method for the synthesis of 5-substituted-1H-tetrazoles. nih.govresearchgate.netresearchgate.netajgreenchem.com This transformation is of significant interest in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. The reaction is typically carried out in a suitable solvent, often with the use of a catalyst. nih.govresearchgate.net The synthesis of 5-(4-((2-fluorobenzyl)oxy)phenyl)-1H-tetrazole from this compound would proceed via this method.
The following table summarizes some of the key transformations of the nitrile group in this compound.
| Starting Material | Reagents and Conditions | Product |
| This compound | H₂, Catalyst (e.g., Pd/C), Solvent (e.g., Methanol) | 4-[(2-Fluorobenzyl)oxy]benzylamine |
| This compound | H₃O⁺ or OH⁻, Heat | 4-[(2-Fluorobenzyl)oxy]benzoic acid |
| This compound | NaN₃, Catalyst (e.g., ZnCl₂), Solvent (e.g., DMF) | 5-(4-((2-fluorobenzyl)oxy)phenyl)-1H-tetrazole |
Structure Activity Relationship Sar and Ligand Design Principles for 4 2 Fluorobenzyl Oxy Benzenecarbonitrile Scaffolds
Dissection of Structural Elements Contributing to Biological Activity
The 4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile molecule can be deconstructed into three primary components, each contributing uniquely to its interaction with biological targets:
The 2-Fluorobenzyl Moiety: This group plays a significant role in establishing binding interactions. The fluorine atom, with its high electronegativity and small size, can act as a hydrogen bond acceptor and influence the local electronic environment. Its position at the ortho position of the benzyl (B1604629) ring can induce specific conformational preferences that may be crucial for optimal binding to a target protein.
The Ether Linkage: The benzylic ether oxygen atom is a key structural feature, providing a degree of flexibility to the molecule. This allows the two aromatic rings to adopt various spatial orientations, which can be critical for fitting into a binding pocket. The oxygen atom itself can also participate in hydrogen bonding with the target.
Systematic Exploration of Substituent Effects
Systematic modification of the this compound scaffold is a cornerstone of rational drug design. By altering substituents on each of the core components, researchers can probe the chemical space and develop a comprehensive understanding of the SAR.
The introduction of a fluorine atom into a lead compound can profoundly impact its biological activity due to its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds that can enhance metabolic stability.
Table 1: Illustrative Impact of Fluorine Position on Kinase Inhibition in a Related Scaffold (Data based on analogs of 4-anilino-6-(phenoxy)pyrimidine)
| Compound ID | Fluorine Position on Benzyloxy Moiety | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) |
| Analog 1 | 3-Fluoro | 37 | 29 |
| Analog 2 | 4-Fluoro | 48 | 38 |
| Analog 3 | 2-Fluoro | 61 | 42 |
Note: This table is illustrative and based on findings from a different, but related, chemical series to demonstrate the principle of positional influence. nih.gov
Modification of the benzylic ring beyond the fluorine substitution provides a rich avenue for SAR exploration. The introduction of other substituents can modulate both steric and electronic properties.
Steric Factors: The size and shape of substituents on the benzyl ring can influence how the ligand fits into a binding pocket. For example, in a study of protein kinase CK2 inhibitors, the introduction of a 2-halo (chloro or bromo) or a 2-methoxy group on the benzyloxy moiety maintained potent inhibitory activity. nih.gov This suggests that for that particular target, there is tolerance for steric bulk at the ortho position.
Electronic Factors: The electronic properties of substituents can alter the electron density of the aromatic ring and the benzylic ether linkage. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) can fine-tune the binding interactions. In some diaryl ether series, electron-withdrawing groups have been shown to enhance activity.
The benzonitrile (B105546) core is amenable to various synthetic modifications to optimize biological activity. The nitrile group itself is a key pharmacophoric feature, but the aromatic ring can be further functionalized. In the development of xanthine (B1682287) oxidase inhibitors, substitutions at the 2-position of a benzonitrile moiety, such as with an iso-pentyloxy or a cyclopentyloxy group, were found to be beneficial for inhibitory potency. nih.gov This highlights that the region around the benzonitrile core can be explored to enhance binding affinity.
Furthermore, the nitrile group can be replaced with other bioisosteres to probe the necessity of this specific functional group for activity. Potential bioisosteres for a nitrile group include, but are not limited to, a trifluoromethyl group, an oxadiazole ring, or a simple halogen.
Conformational Analysis and its Impact on Ligand-Target Interactions
The three-dimensional conformation of this compound is a critical determinant of its biological activity. The ether linkage provides rotational flexibility, allowing the two aromatic rings to adopt a wide range of dihedral angles relative to each other. The specific, low-energy conformation that the molecule adopts in the binding site of a target protein is often the "bioactive conformation."
The presence of the ortho-fluoro substituent on the benzyl ring can significantly influence the preferred conformation. The fluorine atom can engage in intramolecular interactions, such as dipole-dipole or steric interactions with the ether linkage, which can restrict the rotational freedom and favor a particular conformation. This pre-organization of the ligand into a conformation that is complementary to the target's binding site can lead to a lower entropic penalty upon binding and thus, higher affinity. In studies of other diaryl ether systems, the dihedral angle between the two aromatic rings has been shown to be a critical factor for biological activity.
Computational Chemistry in SAR Elucidation and Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of this compound scaffolds and for designing new analogs with improved properties.
Molecular Docking: Docking studies can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. These simulations can help to rationalize observed SAR trends. For example, docking could reveal why a 2-fluoro substituent is preferred over a 4-fluoro substituent by showing a specific favorable interaction with a key amino acid residue. In the development of xanthine oxidase inhibitors, molecular modeling was used to rationalize the inhibitory mechanism of a lead compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of analogs with known activities, a predictive model can be built. frontiersin.org This model can then be used to estimate the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By aligning a series of active molecules based on the this compound scaffold, a common pharmacophore can be generated. This model can then be used to screen virtual libraries of compounds to identify new potential hits with diverse chemical backbones.
Molecular Mechanisms of Action and Biological Target Interactions of 4 2 Fluorobenzyl Oxy Benzenecarbonitrile Analogues
Investigation of Receptor Binding and Activation Profiles (e.g., Glucagon-like Peptide-1 Receptor Agonism)
The primary biological target identified for analogues of 4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile is the Glucagon-like Peptide-1 Receptor (GLP-1R), a class B G-protein coupled receptor (GPCR) crucial for glucose homeostasis. Research has demonstrated that these small-molecule compounds can act as potent agonists of the GLP-1R, mimicking the action of the endogenous GLP-1 peptide.
The agonistic activity of these analogues is typically assessed through in vitro functional assays that measure the downstream consequences of receptor activation, such as the production of cyclic AMP (cAMP). The potency of these compounds is often expressed as an EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response. Structure-activity relationship (SAR) studies have been conducted to optimize the potency of this chemical series.
Interactive Table of GLP-1R Agonist Activity of this compound Analogues ucsd.edu
| Compound ID | Structure | GLP-1R Agonist Activity (EC50, nM) |
|---|---|---|
| BDBM349656 | 2-{[(2S)-4-{6-[(4-cyano-2-fluorobenzyl)oxy]pyridin... | 92 |
| BDBM349655 | 2-[(4-{6-[(4-chloro-2-fluorobenzyl)oxy]pyridin-2-y... | 320 |
This data is derived from a cell-based functional assay measuring cAMP production. ucsd.edu
The data indicates that substitutions on the core scaffold significantly impact the agonist potency at the GLP-1R. For instance, the presence of a cyano group on the fluorobenzyl moiety appears to be favorable for activity.
Enzymatic Modulation Mechanisms
Current scientific literature does not provide significant evidence for direct enzymatic modulation by this compound analogues as their primary mechanism of action. The overwhelming focus of research has been on their role as GLP-1 receptor agonists. While it is plausible that these compounds may interact with various enzymes, this is not their intended and well-characterized mode of action. Any potential off-target enzymatic interactions have not been a central theme in the available research.
Analysis of Downstream Signaling Pathway Perturbations
Activation of the GLP-1R by this compound analogues initiates a cascade of intracellular signaling events. As with the endogenous ligand GLP-1, these small-molecule agonists trigger conformational changes in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gαs.
The activation of Gαs stimulates adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These effectors then phosphorylate a multitude of downstream targets, culminating in the physiological effects associated with GLP-1R activation, such as glucose-dependent insulin (B600854) secretion from pancreatic β-cells.
Furthermore, GLP-1R signaling is not limited to the Gαs-cAMP pathway. The receptor can also couple to other signaling pathways, including:
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is generally associated with cell survival and proliferation.
β-arrestin pathway: This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades.
Some small-molecule GLP-1R agonists have been shown to exhibit "biased agonism," preferentially activating one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment). This can have significant implications for the therapeutic profile of a compound.
Biophysical Characterization of Ligand-Target Complexes
The interaction between small-molecule agonists, including those with the this compound scaffold, and the GLP-1R has been elucidated through advanced biophysical techniques, most notably cryogenic electron microscopy (cryo-EM). These studies have provided high-resolution structural insights into how these non-peptidic ligands bind to and activate the receptor.
Cryo-EM structures of the GLP-1R in complex with small-molecule agonists have revealed that these compounds bind within the transmembrane domain (TMD) of the receptor. This binding pocket is distinct from, though may partially overlap with, the binding site of the native peptide agonist GLP-1.
Key findings from these structural studies include:
Binding Pose: Small-molecule agonists adopt a specific orientation within a pocket formed by several transmembrane helices.
Key Interactions: The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts, with specific amino acid residues of the receptor.
Conformational Changes: The binding of the small-molecule agonist induces a conformational change in the receptor, leading to an outward movement of transmembrane helix 6 (TM6), a hallmark of GPCR activation, which creates a binding site for the G protein on the intracellular side of the receptor.
These biophysical characterizations are instrumental in understanding the molecular basis of agonist potency and selectivity and provide a rational basis for the design of new and improved GLP-1R agonists.
Computational and Theoretical Studies of 4 2 Fluorobenzyl Oxy Benzenecarbonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the geometric and electronic characteristics of 4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile, providing a basis for interpreting its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of organic molecules with high accuracy. For this compound, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to determine the optimized molecular geometry. nih.govcell.com This would involve calculating bond lengths, bond angles, and dihedral angles to describe the three-dimensional arrangement of atoms.
The presence of the fluorine atom on the benzyl (B1604629) ring is expected to influence the electronic distribution and geometry of the molecule. emerginginvestigators.org DFT calculations can quantify these effects by providing detailed information on the molecule's dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The nitrile group, being strongly electron-withdrawing, and the oxygen atom of the ether linkage would be expected to be regions of negative potential, while the aromatic protons would exhibit positive potential.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich benzyloxy moiety, while the LUMO would be concentrated on the electron-deficient benzonitrile (B105546) portion of the molecule. This spatial separation of the frontier orbitals suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra and characterize the nature of the electronic transitions, confirming the charge-transfer character. cell.com
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability |
Note: The values are estimates based on typical DFT calculations for similar aromatic compounds and are presented for illustrative purposes.
Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor.
The central ether linkage allows for considerable rotational freedom, leading to a variety of possible conformations. MD simulations can explore these different conformations over time, identifying the most stable or low-energy structures. This is crucial for understanding how the molecule might bind to a target protein, as the binding affinity can be highly dependent on the molecule's conformation. Furthermore, by simulating the molecule in a solvent, such as water or an organic solvent, MD can reveal details about solvation and the role of solvent in stabilizing different conformations.
In Silico Prediction of Biological Activity and ADMET Properties (Excluding toxicity/safety outcomes)
In silico methods are increasingly used in drug discovery to predict the pharmacokinetic properties of a compound, encompassed by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govresearchgate.neteurjchem.com For this compound, various computational models can be used to estimate its drug-likeness and ADMET profile.
Properties such as lipophilicity (logP), aqueous solubility (logS), and molecular weight are key determinants of a drug's absorption and distribution. These can be readily calculated from the molecular structure. Additionally, in silico models can predict whether the compound is likely to be a substrate or inhibitor of important metabolic enzymes, such as the cytochrome P450 family. The metabolism of aromatic nitriles can involve hydroxylation of the aromatic rings or hydrolysis of the nitrile group. nih.gov Computational predictions can help to identify the most likely metabolic pathways.
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Outcome | Implication |
| Lipophilicity (logP) | Moderately high | Good membrane permeability |
| Aqueous Solubility | Low | May require formulation for oral delivery |
| Oral Bioavailability | Moderate | Potential for oral administration |
| Cytochrome P450 Inhibition | Possible | Potential for drug-drug interactions |
Note: These are generalized predictions based on the structural features of the molecule and common in silico models.
Exploration of Non-Linear Optical (NLO) Properties and Related Applications
Molecules with a significant charge asymmetry, often described as having a donor-π-acceptor (D-π-A) structure, can exhibit non-linear optical (NLO) properties. nih.gov These materials have applications in technologies such as optical communications and data storage. This compound possesses structural features that suggest it may have NLO properties. The benzyloxy group can act as an electron donor, the phenyl ring as the π-bridge, and the cyano group as a strong electron acceptor.
Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated. cell.com A large value of β indicates a strong NLO response. The calculations would also provide information on the dipole moment (μ) and the polarizability (α), which are also important for understanding the NLO behavior. The presence of the fluorine atom may also modulate the NLO properties by altering the electronic characteristics of the donor part of the molecule.
Table 3: Predicted Non-Linear Optical Properties of this compound
| NLO Parameter | Predicted Characteristic | Significance |
| Dipole Moment (μ) | Significant | Contributes to molecular alignment |
| Polarizability (α) | Anisotropic | Important for linear optical properties |
| First Hyperpolarizability (β) | Potentially large | Indicates a strong second-order NLO response |
Note: These are qualitative predictions based on the D-π-A structural motif of the molecule.
Advanced Research Methodologies for Target Identification and Validation
Chemical Proteomics Approaches for Uncovering Compound-Protein Interactions
Chemical proteomics serves as a powerful tool to globally identify the interactions between a small molecule and the proteome. nih.gov This approach would be instrumental in mapping the potential protein targets of 4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile. The core principle involves utilizing a chemically modified version of the compound to "fish" for its binding partners in a complex biological sample, such as a cell lysate. nih.gov
The process typically begins with the synthesis of a probe molecule derived from this compound. This probe would retain the essential structural features of the parent compound to ensure that its binding characteristics are preserved. A linker arm and a reporter tag, such as biotin (B1667282), would be chemically attached to the probe. When this probe is incubated with a cell lysate, it binds to its target proteins. Subsequently, the probe-protein complexes can be captured using an affinity matrix (e.g., streptavidin beads if biotin is the tag). After washing away non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry. nih.gov This method allows for an unbiased survey of potential targets in their native state.
A hypothetical workflow for a chemical proteomics experiment with this compound is outlined below:
| Step | Description | Key Considerations |
| 1. Probe Synthesis | A derivative of this compound is synthesized with a linker and a biotin tag. | The attachment point of the linker should not interfere with the compound's binding to its target. |
| 2. Incubation | The biotinylated probe is incubated with a relevant cell or tissue lysate. | Incubation conditions (time, temperature, concentration) must be optimized. |
| 3. Affinity Capture | Streptavidin-coated beads are used to pull down the probe-protein complexes. | Stringent washing steps are crucial to minimize non-specific binding. |
| 4. Elution & Digestion | The bound proteins are eluted from the beads and digested into smaller peptides. | On-bead digestion can improve the efficiency of peptide recovery. |
| 5. Mass Spectrometry | The peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine their sequences. | High-resolution mass spectrometry is required for accurate protein identification. |
| 6. Data Analysis | The identified proteins are compared to a control experiment (e.g., using a probe that does not bind) to identify specific interactors. | Bioinformatic analysis helps to prioritize and validate candidate targets. |
Affinity-Based Probes in Target Deconvolution
Affinity-based probes are a cornerstone of chemical proteomics and are specifically designed for target deconvolution. These probes are engineered to not only bind to their target but also to form a covalent bond upon activation, which allows for more stringent purification and confident identification. For this compound, a photo-affinity probe could be developed.
This would involve incorporating a photo-reactive group, such as a diazirine or benzophenone, into the structure of the compound. This photo-affinity probe would be introduced to cells or cell lysates and allowed to bind to its targets. Upon exposure to UV light, the photo-reactive group is activated and forms a covalent cross-link with the interacting protein. This stable complex can then be isolated and analyzed. The advantage of this method is its ability to capture even transient or weak interactions that might be lost during standard affinity purification.
The design of an affinity-based probe for this compound would require careful consideration of the placement of the photo-reactive moiety to ensure it is in close proximity to the binding site upon interaction.
| Probe Type | Mechanism | Advantages for this compound |
| Photo-Affinity Probe | Contains a photo-reactive group (e.g., diazirine) that forms a covalent bond with the target upon UV irradiation. | Can capture transient interactions and provides spatial information about the binding site. |
| Activity-Based Probe | Contains a reactive group that covalently modifies the active site of a specific class of enzymes. | If the target is an enzyme, this can provide information about its activity state. |
Phenotypic Screening and Reverse Pharmacology Strategies
Phenotypic screening represents a powerful, unbiased approach to drug discovery that begins with identifying molecules that produce a desired change in a cellular or organismal phenotype, without prior knowledge of the target. If this compound was identified through such a screen, the next critical step would be to determine its mechanism of action through target deconvolution, a process often referred to as reverse pharmacology.
For instance, if this compound was found to inhibit the proliferation of a specific cancer cell line, various "omics" technologies could be employed to identify its target. Transcriptomics (e.g., RNA-seq) could reveal changes in gene expression, while proteomics could identify alterations in protein levels or post-translational modifications. By comparing the molecular signature of cells treated with the compound to databases of signatures from genetic perturbations (e.g., CRISPR or siRNA screens), it may be possible to infer the target pathway.
Systems Biology Approaches for Network-Based Target Identification
Systems biology offers a holistic view of the cellular machinery, moving beyond the "one drug, one target" paradigm. This approach integrates large-scale datasets from genomics, proteomics, and metabolomics to construct interaction networks. If initial targets for this compound are identified through methods like chemical proteomics, systems biology can help to place these targets within the broader context of cellular pathways and networks.
For example, if a set of interacting proteins is pulled down with a this compound probe, these proteins can be mapped onto a protein-protein interaction (PPI) network. Network analysis might reveal that these proteins cluster within a specific signaling pathway or protein complex, providing strong evidence for the compound's mechanism of action. This approach can also help to predict potential off-target effects by examining the "neighborhood" of the primary target in the interaction network.
By employing these advanced research methodologies, the scientific community can systematically and comprehensively elucidate the molecular targets and mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
Future Perspectives and Emerging Avenues in 4 2 Fluorobenzyl Oxy Benzenecarbonitrile Research
Innovations in Synthetic Pathways for Complex Fluorinated Scaffolds
The synthesis of complex fluorinated molecules like 4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile is an area ripe for innovation. Traditional methods for constructing the diaryl ether linkage, a key structural feature of this compound, often rely on classical approaches such as the Williamson ether synthesis. This involves the reaction of a phenoxide with a benzyl (B1604629) halide. While effective, these methods can sometimes be limited by harsh reaction conditions and substrate scope.
Future synthetic strategies are likely to focus on more efficient and versatile catalytic systems. For instance, transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium or copper catalysts, are powerful tools for the formation of C-O bonds. Innovations in ligand design for these catalysts could enable the synthesis of this compound and its analogs under milder conditions with higher yields and greater functional group tolerance.
Furthermore, the development of late-stage fluorination techniques represents a paradigm shift in the synthesis of fluorinated drug candidates. These methods allow for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence, providing rapid access to a diverse range of fluorinated analogs for structure-activity relationship (SAR) studies. While the fluorine in this compound is on the benzyl ring, future research may explore the synthesis of analogs with fluorine at other positions, a task that would be greatly facilitated by novel fluorination methodologies.
A summary of potential innovative synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Advanced Catalytic Systems | Milder reaction conditions, higher yields, broader substrate scope. | Development of novel ligands for palladium and copper catalysts. |
| Late-Stage Fluorination | Rapid access to diverse fluorinated analogs for SAR studies. | New reagents and methods for selective C-H fluorination. |
| Flow Chemistry | Improved reaction control, scalability, and safety. | Optimization of reaction parameters in continuous flow reactors. |
| Biocatalysis | High selectivity and environmentally friendly conditions. | Engineering enzymes for specific etherification and fluorination reactions. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new drug candidates based on the this compound scaffold. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecules with desired properties.
Generative AI models, for example, can design novel molecular structures de novo that are predicted to have high affinity and selectivity for a specific biological target. By providing the model with the this compound scaffold as a starting point, researchers can explore a vast chemical space of related compounds that would be impossible to synthesize and test exhaustively. These models can also predict key drug-like properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to prioritize the most promising candidates for synthesis.
Machine learning models can also be trained to predict the biological activity of this compound derivatives against various targets. By leveraging existing data on similar compounds, these models can guide the lead optimization process by suggesting modifications to the molecular structure that are likely to improve potency and selectivity. This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error methods.
The table below outlines key applications of AI and ML in this research area.
| AI/ML Application | Description | Potential Impact |
| Generative Models | Design of novel molecules with desired properties. | Accelerated discovery of new drug candidates. |
| Predictive Modeling | Prediction of bioactivity and ADMET properties. | Prioritization of promising compounds for synthesis. |
| QSAR Modeling | Elucidation of structure-activity relationships. | Rational design of more potent and selective analogs. |
| Virtual Screening | In silico screening of large compound libraries. | Identification of potential hits for experimental testing. |
Exploration of Novel Biological Targets for this compound Scaffolds
While the specific biological targets of this compound are not extensively documented in public literature, the benzonitrile (B105546) and fluorinated aromatic moieties are present in numerous bioactive compounds. This suggests that the this compound scaffold could interact with a variety of biological targets.
Future research will likely focus on screening this compound and its derivatives against a wide range of biological targets to identify novel therapeutic opportunities. High-throughput screening (HTS) campaigns against diverse protein families, such as kinases, proteases, and G-protein coupled receptors (GPCRs), could uncover unexpected activities.
Furthermore, advances in chemoproteomics and activity-based protein profiling (ABPP) offer powerful tools for identifying the direct cellular targets of small molecules. By using chemical probes derived from the this compound scaffold, researchers can identify its binding partners in a cellular context, providing valuable insights into its mechanism of action.
Phenotypic screening, where compounds are tested for their effects on cellular or organismal phenotypes rather than a specific molecular target, is another promising avenue. This approach can identify compounds with novel mechanisms of action and can be particularly useful for complex diseases where the underlying biology is not fully understood.
The following table summarizes potential strategies for exploring novel biological targets.
| Exploration Strategy | Description | Expected Outcome |
| High-Throughput Screening | Screening against large panels of purified proteins. | Identification of initial hits against known target classes. |
| Chemoproteomics | Use of chemical probes to identify protein binding partners. | Elucidation of direct cellular targets and off-targets. |
| Phenotypic Screening | Testing for effects on cellular or organismal models of disease. | Discovery of compounds with novel mechanisms of action. |
| Target Deconvolution | Identifying the molecular target responsible for a phenotypic effect. | Validation of new therapeutic targets. |
Development of Advanced Analytical Techniques for Mechanistic Studies
A deep understanding of the mechanism of action of this compound and its derivatives requires the application of advanced analytical techniques. These methods can provide detailed information about how these compounds interact with their biological targets and modulate cellular pathways.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a cornerstone for studying the metabolism and pharmacokinetics of drug candidates. Future studies will likely employ sophisticated LC-MS/MS techniques to identify and quantify metabolites of this compound in various biological matrices.
Nuclear magnetic resonance (NMR) spectroscopy is another invaluable tool for mechanistic studies. Techniques such as saturation transfer difference (STD) NMR and WaterLOGSY can be used to study the binding of this compound to its protein target and map the binding epitope. Furthermore, ¹⁹F NMR can be a powerful probe to monitor the local environment of the fluorine atom upon target binding, providing unique insights into the binding mode.
Structural biology techniques, such as X-ray crystallography and cryogenic electron microscopy (cryo-EM), can provide atomic-level details of the interaction between this compound and its target protein. This information is crucial for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogs.
The table below highlights advanced analytical techniques and their applications.
| Analytical Technique | Application in Mechanistic Studies |
| High-Resolution Mass Spectrometry | Metabolite identification and pharmacokinetic profiling. |
| Nuclear Magnetic Resonance (NMR) | Ligand-target binding studies and conformational analysis. |
| X-ray Crystallography | Determination of the three-dimensional structure of the ligand-protein complex. |
| Cryogenic Electron Microscopy (Cryo-EM) | Structural analysis of large protein complexes bound to the compound. |
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile, and how can intermediates be characterized?
- Methodology :
- Route 1 : Nucleophilic aromatic substitution (SNAr) between 2-fluorobenzyl bromide and 4-hydroxybenzonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor conversion via TLC or HPLC .
- Route 2 : Ullmann-type coupling using copper catalysts to form the ether linkage, though this may require higher temperatures (~120°C) and longer reaction times .
- Characterization : Use ¹H/¹³C NMR to confirm ether bond formation (δ ~4.8–5.2 ppm for OCH₂), 19F NMR for fluorine environment (δ ~-115 to -120 ppm), and LC-MS for purity (>95%) .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Approach :
- Case Study : Discrepancies in ¹³C NMR chemical shifts for the nitrile group (typically δ ~115–120 ppm) may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃). Validate with IR spectroscopy (sharp C≡N stretch ~2230 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
- Multi-Technique Validation : Cross-check with X-ray crystallography if crystalline derivatives are available .
Advanced Questions
Q. What strategies optimize regioselectivity in fluorobenzyl ether formation during synthesis?
- Mechanistic Insights :
- Steric and Electronic Effects : The 2-fluorine substituent directs nucleophilic attack to the para position of the benzyl group. Computational studies (DFT) can model charge distribution to predict regioselectivity .
- Catalytic Tuning : Use Pd/ligand systems (e.g., XPhos) for cross-coupling reactions to enhance selectivity and reduce side products .
Q. How does the electron-withdrawing nitrile group influence the compound’s reactivity in medicinal chemistry applications?
- Functional Impact :
- The nitrile group enhances metabolic stability by resisting hydrolysis, making the compound a candidate for kinase inhibitors. Test stability in simulated physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation via HPLC .
- SAR Studies : Replace the nitrile with amide or ester groups to compare binding affinity in target assays (e.g., enzyme inhibition) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Protocol :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., cytochrome P450 isoforms). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .
- ADMET Prediction : Employ tools like SwissADME to estimate permeability (LogP ~2.5) and toxicity (AMES test profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
